8-((4-(Trifluoromethoxy)phenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane
Description
Properties
IUPAC Name |
8-[4-(trifluoromethoxy)phenyl]sulfonyl-1-oxa-4-thia-8-azaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO4S2/c15-14(16,17)22-11-1-3-12(4-2-11)24(19,20)18-7-5-13(6-8-18)21-9-10-23-13/h1-4H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDWYVDYVOMLHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-((4-(Trifluoromethoxy)phenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name: N-(thiophen-2-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide . Its molecular formula is with a molecular weight of approximately 314.33 g/mol. The structure features a trifluoromethoxy group, which is known to enhance lipophilicity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 314.33 g/mol |
| IUPAC Name | N-(thiophen-2-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide |
| Solubility | Soluble in organic solvents |
The biological activity of 8-((4-(Trifluoromethoxy)phenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The trifluoromethoxy group enhances the compound's ability to penetrate cell membranes, which may increase its efficacy in biological systems. Studies suggest that it may act as an inhibitor for specific enzymes involved in cancer progression and inflammation.
Anticancer Activity
Recent research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, a study evaluating a related acyl sulfonamide spirodienone showed that it effectively inhibited the proliferation of MDA-MB-231 breast cancer cells by inducing apoptosis and arresting the cell cycle at specific phases . The compound demonstrated low toxicity in vivo, suggesting a favorable safety profile for further development.
Table 2: Summary of Biological Activities
Study on Antitumor Activity
A notable study focused on the synthesis and evaluation of novel acyl sulfonamides demonstrated that one derivative (compound 4a ) exhibited remarkable antitumor activity against various cancer cell lines. This compound was shown to suppress tumor growth in murine models without significant toxicity to major organs . The mechanism involved the inhibition of matrix metalloproteinases (MMPs), which play a crucial role in tumor metastasis.
Safety Profile Evaluation
Acute toxicity studies conducted on animal models revealed that doses up to 100 mg/kg did not cause observable toxicity, indicating a promising safety profile for future clinical applications . This aspect is critical as it suggests that derivatives of this compound could be developed into therapeutic agents with manageable side effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with key analogs:
Key Observations :
Pharmacological and Physicochemical Properties
- Lipophilicity: The trifluoromethoxy group increases logP compared to non-fluorinated analogs, enhancing blood-brain barrier penetration .
- Metabolic Stability : Sulfonyl groups reduce oxidative metabolism, while spirocyclic cores resist enzymatic degradation .
- Anticancer Potential: Analogs like 4-(4-fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one inhibit cancer cell proliferation (IC₅₀ = 2–5 μM in MCF-7 cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
